![molecular formula C19H16FN3OS2 B2879719 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1209254-38-5](/img/structure/B2879719.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide” is a novel thiazole derivative containing an imidazole and furan scaffold . It’s part of a class of compounds that have been tested for antioxidant and antibacterial properties .
Synthesis Analysis
The synthesis of this compound involves several steps. Carbothioamides were generated in high yield by reacting furan imidazolyl ketone with N-arylthiosemicarbazide in EtOH with a catalytic amount of conc. HCl . The reaction of carbothioamides with hydrazonyl chlorides in EtOH with triethylamine at reflux produced 1,3-thiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring an imidazole ring fused to a thiazole ring, which is further substituted with phenyl and fluorophenyl groups .Chemical Reactions Analysis
In a different approach, the 1,3-thiazole derivatives were produced by reacting carbothioamides with chloroacetone to afford intermediates, followed by diazotization with 4-methylbenzenediazonium chloride . The thiourea derivatives then reacted with ethyl chloroacetate in ethanol with AcONa at reflux to give the thiazolidinone derivatives .Scientific Research Applications
Anticancer Screening
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, similar to the chemical of interest, were synthesized and evaluated for their cytotoxic activities against different cancer cell lines. The study revealed that derivatives exhibited significant cytotoxic results against breast cancer, showcasing the potential of such compounds in anticancer applications. The study also included molecular modeling and docking studies, providing insights into the compounds' interactions with biological targets (Sraa Abu-Melha, 2021).
Antitumor Activity
Another study focused on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, highlighting their synthesis and evaluation for antitumor activity. This research demonstrated that certain compounds showed considerable anticancer activity against various cancer cell lines, underlining the therapeutic potential of these molecules in cancer treatment (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antibacterial Evaluation
A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties was conducted to evaluate their antibacterial activities against several bacteria strains. These compounds showed promising results, with one compound in particular demonstrating superior activity compared to standard treatments, highlighting the potential of these molecules in developing new antibacterial agents (Hui Lu, Xia Zhou, Lei Wang, Linhong Jin, 2020).
Anti-Lung Cancer Activity
Research into fluoro substituted benzo[b]pyran compounds related to the chemical structure of interest has identified potential anti-lung cancer activity. These compounds were tested against human cancer cell lines, showing anticancer activity at low concentrations compared to a reference drug, indicating their potential in lung cancer therapy (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).
Antimicrobial Effects
A study on novel thiazole derivatives examined their antimicrobial effects against various foodborne pathogens and Candida species. These substances demonstrated considerable antimicrobial activity, suggesting their potential use in combating foodborne infections and yeast infections (M. Y. Cankiliç, L. Yurttaş, 2017).
properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS2/c20-14-3-7-16(8-4-14)26-12-18(24)21-15-5-1-13(2-6-15)17-11-23-9-10-25-19(23)22-17/h1-8,11H,9-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJLUJILMMNVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chloro-5-nitrobenzoate](/img/structure/B2879636.png)
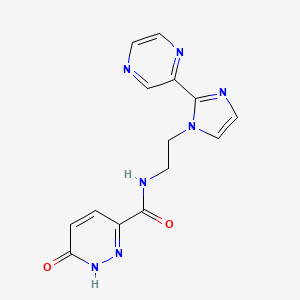
![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)
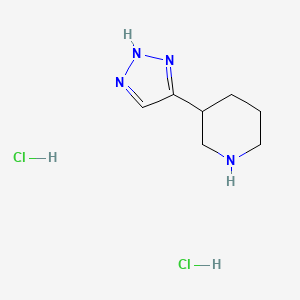
![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)

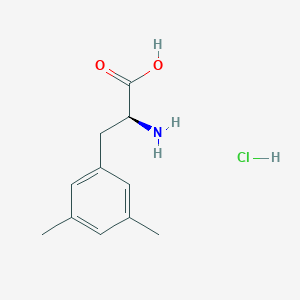
![2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2879644.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879646.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2879652.png)
![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)
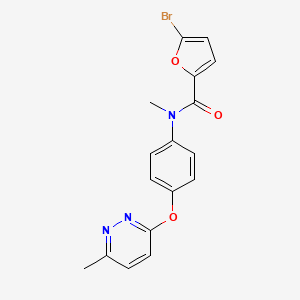
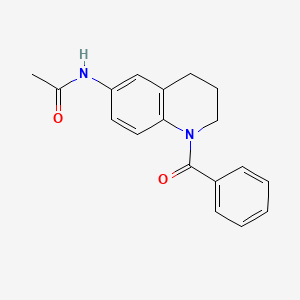
![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)